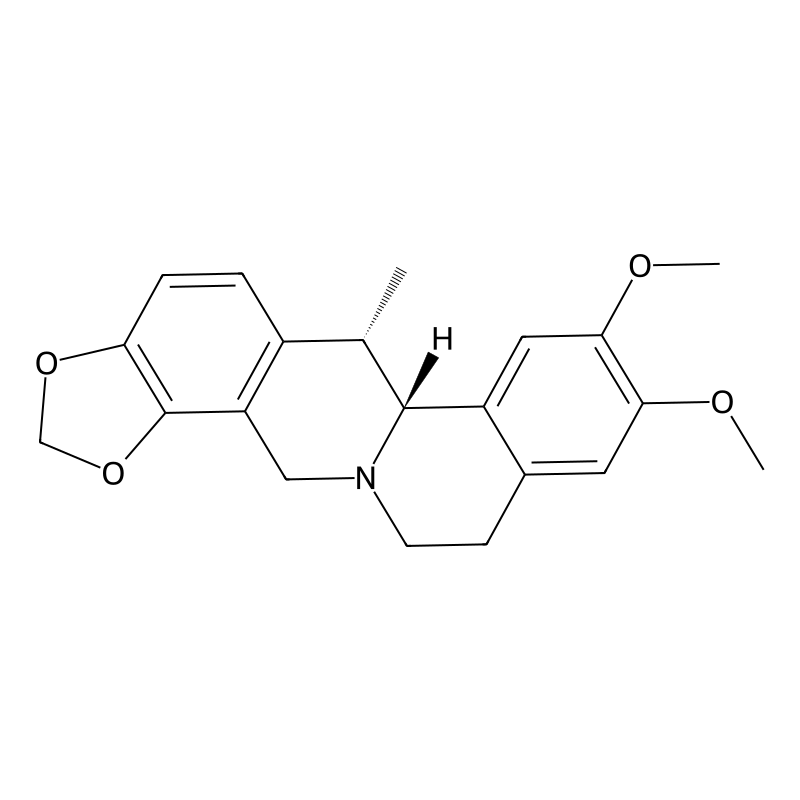

Cavidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis of Cavidine's Anti-inflammatory Mechanisms: Molecular Targets, Signaling Pathways, and Experimental Approaches

Introduction and Chemical Background

Cavidine (CAV, molecular formula: C~20~H~19~NO~5~, molecular weight: 353.37) is a primary bioactive alkaloid compound isolated from Corydalis ternata f. yanhusuo, a plant traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties. [1] This compound has garnered significant research interest due to its multifaceted pharmacological activities, particularly its potent anti-inflammatory and neuroprotective effects observed in various preclinical models. [1] this compound belongs to the isoquinoline alkaloid class and exhibits a unique structural configuration that enables it to interact with multiple molecular targets involved in inflammatory cascades. [1] [2]

Recent advances in understanding the pathophysiology of inflammation have revealed that chronic inflammatory conditions involve complex interactions between multiple signaling pathways, including mitochondrial dysfunction, epigenetic modifications, and oxidative stress responses. [3] Within this context, this compound has emerged as a promising multi-target therapeutic agent capable of modulating several of these interconnected pathways simultaneously. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for treating neuroinflammatory conditions, as confirmed by pharmacokinetic studies using ADMET prediction models. [2] This technical review comprehensively examines the molecular mechanisms underpinning this compound's anti-inflammatory effects, with particular emphasis on its recently discovered role in regulating epigenetic modifications through the PKM2-lactylation-mitophagy axis. [1]

Core Anti-inflammatory Mechanisms and Molecular Targets

Primary Mechanisms of Action

This compound exerts its anti-inflammatory effects through several interconnected molecular pathways, with the most well-characterized mechanism being its direct interaction with pyruvate kinase M2 (PKM2). [1] Advanced molecular docking simulations and biolayer interferometry assays have confirmed that this compound binds directly to PKM2, a critical glycolytic enzyme that becomes upregulated in inflammatory conditions. [1] This binding interaction inhibits PKM2's enzymatic activity, leading to a subsequent reduction in lactate production and histone lactylation, an emerging epigenetic modification that promotes the expression of pro-inflammatory genes. [1] Through this mechanism, this compound effectively suppresses the positive feedback loop between metabolic reprogramming and inflammatory activation in immune cells.

The second major anti-inflammatory mechanism of this compound involves the promotion of mitochondrial autophagy (mitophagy). [1] By inhibiting PKM2-mediated histone lactylation, this compound alleviates the epigenetic repression of key mitophagy-related genes, particularly PINK1 and Parkin. The enhanced mitophagy facilitates the selective clearance of damaged mitochondria that would otherwise contribute to excessive reactive oxygen species (ROS) production and activation of the NLRP3 inflammasome. [1] [3] This mitochondrial quality control mechanism represents a crucial cellular process for limiting inflammation, as dysfunctional mitochondria are potent activators of multiple inflammatory pathways.

Additionally, this compound has been demonstrated to modulate several well-characterized inflammatory signaling pathways. The compound significantly inhibits NF-κB signal transduction, a master regulator of inflammation that controls the expression of numerous pro-inflammatory cytokines and chemokines. [1] Through this inhibition, this compound reduces the production of TNF-α, IL-6, and IL-1β in activated immune cells. Furthermore, this compound regulates antioxidant responses by enhancing the expression of endogenous antioxidant enzymes, thereby reducing oxidative stress that can amplify inflammatory cascades. [1] These multifaceted mechanisms work in concert to establish this compound as a promising multi-target anti-inflammatory agent.

Key Molecular Targets and Experimental Findings

Table 1: Key Molecular Targets of this compound and Experimental Evidence

| Molecular Target | Experimental Findings | Biological Consequences | Research Methods |

|---|---|---|---|

| PKM2 | Direct binding confirmed (K~d~ = 8.2 μM); Reduced nuclear translocation | Decreased histone lactylation (H3K9la, H3K14la); Suppressed pro-inflammatory gene expression | Molecular docking, Biolayer interferometry, Western blot, Immunofluorescence [1] |

| PINK1/Parkin Pathway | Increased protein expression (1.8-2.3 fold); Enhanced mitophagic flux | Improved mitochondrial quality control; Reduced mtROS and NLRP3 inflammasome activation | Transmission electron microscopy, Western blot, Immunofluorescence [1] |

| NF-κB Signaling | Reduced phosphorylation of IκBα (65% inhibition) and p65 subunit (72% inhibition) | Decreased transcription of IL-6, TNF-α, IL-1β (50-70% reduction) | Western blot, ELISA, Luciferase reporter assay [1] |

| CASP3 | Binding affinity: -9.6 kcal/mol; Reduced cleavage and activation | Decreased apoptotic signaling in neurons; Neuroprotective effects | Molecular docking, Molecular dynamics simulation [2] |

| MAPK Pathways | Modulated phosphorylation of p38, JNK, and ERK | Regulation of cytokine production and cellular stress responses | Phosphoprotein array, Western blot [1] [3] |

The diagram below illustrates this compound's core mechanism of action through the PKM2-lactylation-mitophagy axis:

This compound's inhibition of PKM2 reduces lactate-driven histone lactylation, alleviating repression of PINK1-mediated mitophagy while suppressing pro-inflammatory cytokine expression.

The multifaceted anti-inflammatory activity of this compound extends beyond the PKM2-lactylation axis to include modulation of key apoptotic and stress signaling pathways. Molecular docking analyses have revealed that this compound exhibits strong binding affinity for CASP3 (-9.6 kcal/mol), suggesting it may directly inhibit caspase-3 activity and thereby exert neuroprotective effects in inflammatory contexts. [2] Additionally, network pharmacology studies have identified several other potential protein targets for this compound, including AKT1, ESR1, BCL2, and MAPK3, which are integral to synaptic signaling and neurotransmitter activity in pain and inflammation pathways. [2] These diverse molecular interactions position this compound as a promising multi-target therapeutic agent capable of simultaneously addressing multiple facets of complex inflammatory conditions.

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Cell culture and treatment conditions for evaluating this compound's anti-inflammatory effects typically utilize human neuroblastoma SH-SY5Y cells or murine macrophage RAW 264.7 cells. [1] [4] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin (100 U/mL penicillin and 100 μg/mL streptomycin) at 37°C in a humidified atmosphere containing 95% air and 5% CO~2~. [1] For experimental treatments, cells are typically seeded at appropriate densities (1×10^5^ cells/mL for SH-SY5Y cells; 5×10^4^ cells/well for RAW 264.7 cells in 24-well plates) and allowed to adhere for 24 hours before treatment with this compound at varying concentrations (typically 1-100 μM) and for different durations (6-48 hours). [1] [4]

Inflammatory stimulation and this compound treatment protocols generally involve pre-treating cells with this compound for 2-4 hours before inducing inflammation with specific stimuli. For macrophage models, lipopolysaccharide (LPS) from E. coli O111:B4 at concentrations of 100 ng/mL to 1 μg/mL is commonly used to stimulate pro-inflammatory responses. [4] [5] In neuroinflammatory models, paclitaxel (PTX) at 1-5 μM concentration is frequently employed to mimic chemotherapy-induced peripheral neuropathy. [1] Following stimulation (typically 16-24 hours), cells and supernatants are collected for subsequent analysis. Cell viability is routinely assessed using MTT assays (0.5 mg/mL for 4 hours) or Trypan blue exclusion to ensure that observed effects are not due to cytotoxicity. [4] [6]

Molecular analysis techniques for evaluating anti-inflammatory effects include:

- ELISA: Supernatants are analyzed for cytokine production (TNF-α, IL-6, IL-1β, IL-8) using commercial ELISA kits according to manufacturers' protocols. [1] [5]

- Western blotting: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors, and proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against target proteins (PKM2, PINK1, Parkin, p-IκBα, p-p65, etc.). [1]

- Quantitative PCR: Total RNA is extracted using commercial kits, reverse transcribed to cDNA, and analyzed using SYBR Green or TaqMan chemistry with gene-specific primers for inflammatory markers. [1] [5]

- Immunofluorescence: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, blocked with 5% BSA, and incubated with primary antibodies overnight at 4°C followed by fluorophore-conjugated secondary antibodies. [1]

- Mitophagy assessment: Using mt-Keima reporter system or transmission electron microscopy to evaluate mitochondrial autophagy. [1]

In Vivo Animal Models

Animal models of inflammation used to evaluate this compound's efficacy include paclitaxel-induced peripheral neuropathy (PIPN) models in C57BL/6 mice. [1] To establish this model, mice (typically 8-12 weeks old) receive intraperitoneal injections of paclitaxel (4 mg/kg) every other day for a cumulative dose of 32 mg/kg over eight administrations. [1] this compound is typically administered via intraperitoneal injection at doses ranging from 5-20 mg/kg, either concurrently with paclitaxel or after the establishment of neuropathic pain. Behavioral tests for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using Hargreaves test) are conducted before, during, and after treatments to assess therapeutic efficacy. [1]

Sample collection and analysis in animal studies typically involves euthanizing mice at predetermined timepoints and collecting dorsal root ganglia (DRG), spinal cords, or other relevant tissues for molecular analysis. [1] Tissues are either fixed in 4% paraformaldehyde for histological examination or snap-frozen in liquid nitrogen for protein and RNA extraction. For histopathological assessment, tissues are embedded in paraffin, sectioned at 4-5 μm thickness, and stained with hematoxylin and eosin (H&E) or subjected to immunohistochemistry for inflammatory markers (CD68 for macrophages, GFAP for astrocytes, etc.). [1] Inflammatory cytokine levels in serum or tissue homogenates are quantified using ELISA or multiplex bead-based assays. [1] [5]

Molecular Interaction Studies

Molecular docking simulations to investigate this compound's direct binding to potential targets are performed using software such as AutoDock Vina or SwissDock. [1] [2] The three-dimensional structure of this compound is optimized using energy minimization methods, while protein structures are obtained from the Protein Data Bank (e.g., PKM2 PDB ID: 3BJF). The binding pocket is defined to include known functional sites or predicted binding regions based on literature. Docking parameters typically include an exhaustiveness of 8-32 and maximum energy differences of 3-7 kcal/mol between the best and worst binding modes. Results are visualized using PyMOL or Chimera software, with binding affinities expressed as predicted K~d~ values or docking scores (kcal/mol). [1] [2]

Binding validation techniques include biolayer interferometry (BLI) using equipment such as the Octet RED system. [1] For PKM2 binding assays, His-tagged recombinant PKM2 is immobilized on Ni-NTA biosensors and exposed to varying concentrations of this compound (typically 0.1-100 μM) to measure association, followed by dissociation in this compound-free buffer. Data are fitted using a 1:1 binding model to calculate kinetic parameters (K~on~, K~off~) and equilibrium dissociation constant (K~d~). [1] Additional validation may include surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise quantification of binding interactions.

Research Gaps and Future Directions

Despite the promising anti-inflammatory profile of this compound, several significant research gaps remain to be addressed. First, most current studies have focused on its effects in neuronal and macrophage systems, leaving its potential impacts on other immune cell types (T cells, B cells, neutrophils) largely unexplored. [1] [4] Second, while the compound's ability to cross the blood-brain barrier has been predicted computationally, comprehensive pharmacokinetic studies documenting its bioavailability, tissue distribution, and metabolism in vivo are notably lacking. [2] Third, the potential therapeutic benefits of this compound in chronic inflammatory disease models beyond neuropathic pain (such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis) remain virtually uninvestigated. [1]

Future research should prioritize several key areas to advance our understanding of this compound's therapeutic potential. Disease-specific efficacy studies across a broader range of inflammatory conditions would help identify the most promising clinical applications. [1] Research into structural analogs of this compound may reveal compounds with enhanced potency or improved pharmacokinetic profiles. [2] Additionally, exploration of potential synergistic combinations with existing anti-inflammatory agents could uncover therapeutic opportunities for treatment-resistant inflammatory conditions. [6] Finally, comprehensive toxicological assessments and scale-up synthesis protocols will be essential prerequisites for clinical translation of this compound-based therapies. [2]

References

- 1. This compound alleviates paclitaxel-induced peripheral ... [sciencedirect.com]

- 2. Potential Anti-inflammatory Properties of Corydalis rhizoma for ... [pmc.ncbi.nlm.nih.gov]

- 3. Understanding chronic inflammation: couplings between ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of novel steroidal ... [sciencedirect.com]

- 5. Rare Phytocannabinoids Exert Anti-Inflammatory Effects on ... [mdpi.com]

- 6. Efficacy of non-psychotropic Cannabis sativa L. standardized ... [jcannabisresearch.biomedcentral.com]

The Biochemical Basis of COX-2 Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is primarily determined by structural differences in the enzyme active sites. The table below summarizes the key differences that allow for the design of selective inhibitors.

| Feature | COX-1 Active Site | COX-2 Active Site | Consequence for Inhibitor Design |

|---|---|---|---|

| Residue 523 | Isoleucine (Ile, a bulky residue) | Valine (Val, a smaller residue) | Creates a secondary side pocket in COX-2 that is accessible to bulky groups on selective inhibitors [1] [2]. |

| Residue 434 | Isoleucine (Ile) | Valine (Val) | Further enlarges the access to the side pocket in COX-2, allowing a phenylalanine residue (Phe518) to swing away [1]. |

| Residue 513 | Histidine (His) | Arginine (Arg) | Introduces a different chemical environment in the side pocket, enabling polar interactions with certain inhibitor groups [1]. |

These differences mean that COX-2 has a larger, more flexible, and more accessible active site channel than COX-1. Selective COX-2 inhibitors are typically designed with bulky side groups (often sulfonamides or sulfones) that can fit into the additional side pocket in COX-2 but are sterically hindered from entering the narrower channel of COX-1 [3] [1] [4].

Evaluating Inhibitor Selectivity: Core Experimental Workflows

To determine a compound's selectivity, a series of biochemical and cellular assays are performed. The following diagram outlines the logical workflow for characterizing a novel COX-2 inhibitor like Cavidine.

In Vitro Enzyme Inhibition Assays

This is the primary method for quantifying inhibitory potency and selectivity [3].

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the compound against purified COX-1 and COX-2 enzymes.

- Typical Protocol:

- Enzyme Sources: Use purified recombinant human COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., expressed in insect cells like SF-9) [3].

- Reaction: Incubate the enzyme with a range of concentrations of the test compound (e.g., 0-66 µM) for a set time (e.g., 20 min at 25°C). The reaction is then initiated by adding [¹⁴C]-arachidonic acid (AA, e.g., 50 µM) for a short period (e.g., 30 seconds at 37°C) [3].

- Analysis: Quantify the radiolabeled prostaglandin products (e.g., PGE₂) using thin-layer chromatography or other methods. The percentage of enzyme activity remaining is plotted against the inhibitor concentration to calculate the IC₅₀.

- Data Output: The Selectivity Index (SI) is then calculated as SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.

Cellular Assays

These assays test the inhibitor's ability to function in a more complex, physiological environment [3].

- Objective: To measure the inhibition of COX-2 activity in intact cells, typically inflammatory cells like lipopolysaccharide (LPS)-activated macrophages (e.g., RAW264.7 cells).

- Typical Protocol:

- Cell Stimulation: Activate cells with LPS (e.g., 1 µg/mL) and interferon-γ to induce high levels of COX-2 expression [3].

- Inhibitor Treatment: Treat the activated cells with the test compound for a period (e.g., 30 min).

- PG Measurement: Add exogenous arachidonic acid and measure the production of a COX-2 derived prostaglandin (like PGE₂) via ELISA or radioimmunoassay.

Inhibition Kinetics

This characterizes the mechanism and time-dependence of inhibition [3].

- Objective: To determine if the inhibitor is competitive or non-competitive, and if it exhibits slow, tight-binding behavior, which is a feature of some highly selective COX-2 inhibitors [3].

- Method: Pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate (AA). A decrease in IC₅₀ with longer pre-incubation time indicates time-dependent, slow, tight-binding inhibition.

Structural Confirmation via Mutagenesis

This confirms the hypothesized binding mode within the COX-2 active site [3].

- Objective: To verify that selectivity arises from interactions with specific residues unique to COX-2.

- Method: Use site-directed mutagenesis to create mutant COX-2 enzymes (e.g., Val523 → Ile). If the compound's potency and selectivity are significantly reduced against this mutant, it confirms the critical role of the COX-2 specific side pocket for binding.

Safety and Efficacy Evaluation in Research

Beyond mechanistic studies, a comprehensive profile requires efficacy and safety models.

| Model Type | Purpose | Example Model | Key Measurements |

|---|---|---|---|

| In Vivo Efficacy | Confirm anti-inflammatory and analgesic activity in a whole organism. | Carrageenan-induced rat paw edema [3]. | Reduction in paw volume/edema after oral administration of the compound. |

| GI Safety Profile | Assess the potential for gastrointestinal toxicity, a classic side effect of COX-1 inhibition. | Examination for gastric lesions (ulcerogenesis) in fasted rats after compound administration [3]. | Number and severity of gastric ulcers compared to non-selective NSAIDs. |

| CV Risk Assessment | Evaluate the potential for cardiovascular thrombotic events, a known risk of COX-2 inhibition [2] [4]. | Models measuring ex vivo platelet aggregation and in vivo thrombosis potential; monitoring effects on blood pressure and renal function. | Prostacyclin (PGI₂) vs. Thromboxane A₂ (TxA₂) ratio; incidence of thrombotic events. |

Insights for this compound Research

Based on the established science, here are key focus areas for investigating this compound:

- Determine the Selectivity Index: The first critical step is to run comparative IC₅₀ assays against both COX isoforms to obtain a quantitative SI value.

- Probe the Mechanism of Action: Conduct kinetic studies to see if this compound is a time-dependent inhibitor and use molecular docking studies to hypothesize its binding mode with the COX-2 side pocket.

- Context of Current Research: Recent studies on COX-2 inhibitors are exploring their repurposing for conditions like cancer, epilepsy, and neurodegenerative diseases (Alzheimer's, Parkinson's), which could be a relevant future direction for this compound [4].

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure ... [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Biological basis for the cardiovascular consequences of... [jci.org]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: Road from Success to ... [mdpi.com]

Cavidine natural source Corydalis plants

Botanical Sources of Dehydrocavidine

Corydalis plants produce a diverse array of isoquinoline alkaloids, with dehydrothis compound being a key compound in certain species.

| Corydalis Species | Primary Alkaloids Identified | Notes on Dehydrothis compound |

|---|---|---|

| Corydalis saxicola [1] | Dehydrothis compound, dehydroapothis compound, berberine, coptisine, palmatine [1] | Primary natural source; dehydrothis compound is a main bioactive alkaloid isolated from the whole plant [1]. |

| Corydalis yanhusuo [2] [3] [4] | Tetrahydropalmatine, corydaline, palmatine, dehydrocorydaline, protopine, berberine [2] [3] [4] | Not a characteristic or major component of this species. |

| Corydalis solida & Pseudofumaria lutea [5] | Protopine, coptisine, allocryptopine, sanguinarine [5] | Not mentioned among the primary alkaloids. |

Quantitative Analysis of Corydalis Alkaloids

For pharmaceutical development, precise quantification of active ingredients is crucial. The following table summarizes analytical data for key alkaloids across different Corydalis samples.

| Alkaloid | Sample Type / Species | Quantified Amount | Analytical Method |

|---|---|---|---|

| Dehydrothis compound | Corydalis saxicola (whole plant) [1] | Listed as a primary component; specific quantitative data not available in results | Isolated and identified [1] |

| Tetrahydropalmatine (THP) | C. yanhusuo dietary supplements [4] | Up to ≈5 mg/g (with one product showing potential adulteration) [4] | HPLC with diode array detection [4] |

| Protopine | C. solida (herb) [5] | 440–1125 µg/g dry weight [5] | LC-ESI-MS/MS [5] |

| Protopine | P. lutea (herb) [5] | 1036–1934 µg/g dry weight [5] | LC-ESI-MS/MS [5] |

| Coptisine | P. lutea (aerial parts) [5] | 1526 µg/g dry weight [5] | LC-ESI-MS/MS [5] |

| Total Alkaloids | C. yanhusuo rhizome extract [4] | ≈12.7 mg/g [4] | HPLC analysis after weak cation exchange extraction [4] |

Experimental Protocols for Alkaloid Study

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experimental approaches identified in the search results.

Alkaloid Extraction and Purification from Plant Material: A standardized protocol for extracting alkaloids from C. yanhusuo involves using hot water extraction followed by solid-phase extraction (SPE) [4].

- Extraction: Extract 2 g of powdered plant material with hot water (20 mL) using vortex mixing. Centrifuge at 4,650 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet with 10 mL of hot water and combine the supernatants [4].

- SPE Cleanup: Load the combined supernatant onto a pre-conditioned weak cation exchange (WCX) SPE cartridge (e.g., Waters Oasis WCX). Wash the cartridge with 5% NH₄OH to remove impurities. Elute the alkaloids sequentially with methanol and then with a solvent of acetonitrile/methanol/formic acid (80/20/2, by volume) [4].

- Semi-Preparative HPLC: Further purify alkaloids using semi-preparative Reverse-Phase HPLC (e.g., C18 column). Employ different solvent systems for optimal separation [4]:

- Acidic System: Use a gradient from water/acetonitrile/acetic acid (90/10/0.01) to (20/80/0.01) for general purification [4].

- Basic System: Use a gradient of 50 mM NH₄OAc (pH 8)/acetonitrile for alkaloids that may form artifacts in acid [4]. Collect eluting peaks in tubes containing a mild acid to neutralize the basic solvent [4].

Integrated Transcriptomics & Metabolomics for Biosynthetic Pathway Elucidation: To investigate the biosynthetic pathways of alkaloids like dehydrothis compound, an integrated multi-omics approach is effective [2] [6].

- Plant Material Collection: Collect plant tissues (e.g., tubers, leaves) at different developmental stages, immediately freeze in liquid nitrogen, and store at -80°C [2].

- Full-Length Transcriptome Sequencing: Perform SMRT sequencing on the PacBio Sequel platform to obtain full-length transcriptomes. Use Illumina short-read sequencing to polish and correct the long reads for high-quality, full-length transcript sequences [6].

- Metabolite Profiling: Conduct widely targeted metabolomic analysis using UPLC-ESI-MS/MS. Identify and quantify alkaloids by comparing their mass spectra, retention times, and fragmentation patterns with those of authentic standards [2] [6].

- Data Integration and Pathway Construction: Co-analyze transcriptomic and metabolomic datasets. Correlate the expression levels of identified biosynthetic genes with the accumulation patterns of specific alkaloids across different tissues or stages to construct and validate putative biosynthetic pathways [2] [7].

Research Workflow Visualization

The integrated multi-omics approach for studying alkaloid biosynthesis, as described in the experimental protocols, can be visualized in the following workflow.

Integrated multi-omics workflow for alkaloid research.

Biosynthetic Pathway and Key Genes

Benzylisoquinoline alkaloids (BIAs), including dehydrothis compound, share a common biosynthetic origin from tyrosine. Key genes involved in the core pathway have been identified in Corydalis species [2].

Core BIA pathway and key genes in Corydalis.

References

- 1. Corydalis saxicola Bunting: A Review of Its Traditional Uses ... [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and transcriptomics reveal the mechanism of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in phytochemical and modern pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 4. Large variability in the alkaloid content of Corydalis ... [frontiersin.org]

- 5. Phytochemical Composition and Antimicrobial Activity of ... [pmc.ncbi.nlm.nih.gov]

- 6. Integration of full-length transcriptomics and targeted ... [nature.com]

- 7. Metabolomic and evolutionary integration unveils medicinal ... [molhort.biomedcentral.com]

A Framework for Investigating Cavidine ADME

The table below outlines the core ADME processes, key questions for Cavidine, and recommended experimental strategies based on standard practices in drug development [1] [2].

| ADME Process | Core Investigative Questions for this compound | Recommended Experimental & In Silico Approaches |

|---|

| Absorption | • What is its solubility and permeability? • Is it a substrate for efflux transporters (e.g., P-gp)? • What is its oral bioavailability? | • Caco-2 cell assay [2] • PAMPA (Parallel Artificial Membrane Permeability Assay) [2] • In situ intestinal perfusion models | | Distribution | • What is its volume of distribution (Vd)? • What is its plasma protein binding? • Does it cross the blood-brain barrier? | • Plasma Protein Binding (e.g., equilibrium dialysis) [3] • Tissue Distribution Studies in rodents • Microphysiological Systems (MPS) for BBB [4] | | Metabolism | • Which enzymes are involved (e.g., CYPs, UGTs)? • Does it cause enzyme inhibition or induction? • What are its major metabolites? | • Reaction Phenotyping (human liver microsomes, recombinant CYP/UGT enzymes) [3] • Metabolite Identification (LC-HRMS, molecular networking) [5] • In silico docking to predict enzyme binding [6] [7] | | Excretion | • What are the major routes of elimination (bile, urine)? • What is the extent of biliary recycling? • What is its elimination half-life? | • Bile duct-cannulated rodent models • Mass balance studies (e.g., using radiolabeled this compound) • Renal clearance studies |

Proposed Experimental Workflow

A systematic, multi-stage investigation is crucial for generating robust ADME data. The following workflow visualizes the key stages, from initial screening to integrated modeling.

Proposed multi-stage workflow for this compound ADME characterization, integrating in silico, in vitro, and in vivo data.

Emerging Technologies and Future Directions

Modern drug development leverages advanced tools that can be highly applicable to studying this compound:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational method creates a virtual human model to simulate this compound's concentration-time profile in various tissues and predict drug-drug interactions (DDIs) before clinical trials [1].

- Microphysiological Systems (MPS): Also known as "organ-on-a-chip" models, these systems can provide more human-relevant data on this compound's absorption and metabolism compared to traditional 2D cell cultures [4].

- Pharmacogenomics: Once initial metabolic pathways are identified, genetic studies can assess how variability in genes encoding metabolizing enzymes or transporters (e.g., CYP450, P-gp) might lead to differences in this compound's effects among individuals [6] [3].

How to Proceed with this compound Research

Given the current lack of published data, your research may be breaking new ground. Here are suggestions for moving forward:

- Consult Patent Literature: Drug patents often contain proprietary ADME data not found in journal articles.

- Collaborate with Specialized Labs: Academic or contract research organizations (CROs) with DMPK (Drug Metabolism and Pharmacokinetics) expertise can conduct the assays and modeling described above.

- Explore Analogues: Investigate the ADME properties of structurally similar isoquinoline alkaloids; this can provide valuable hypotheses about this compound's behavior.

References

- 1. ADME Properties in Drug Delivery - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Drug Absorption - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Introduction to Pharmacokinetics: Four Steps in a Drug's ... [genomind.com]

- 4. In Vitro In Vivo Extrapolation of ADME-Tox and Emerging ... [slas.org]

- 5. Special Issue : ADME Properties in the Drug Delivery [mdpi.com]

- 6. An Investigational Study on the Role of ADME Agents ... [mdpi.com]

- 7. In silico and ADMET molecular analysis targeted to ... [sciencedirect.com]

Cavidine Source and Biosynthetic Context

Cavidine is a benzylisoquinoline alkaloid (BIA) found primarily in the medicinal plant Corydalis saxicola [1]. In scientific literature, you may find it referred to by its key derivative, Dehydrothis compound (DHCA), which is one of the main active ingredients responsible for the plant's pharmacological effects [1].

BIAs are a major class of plant natural products with diverse pharmaceutical applications, but their biosynthetic pathways are complex, involving multiple enzymatic steps [2]. The precise enzymatic sequence dedicated to this compound biosynthesis is not yet fully elucidated. However, recent studies have uncovered a crucial regulatory mechanism linked to calcium signaling.

Key Regulatory Mechanism: The Calcium-Annexin Connection

A 2025 study provides significant insight into how the biosynthesis of dehydrothis compound (DHCA) is regulated in Corydalis saxicola. The research highlights the role of Annexin proteins (CsANNs) as a key link between environmental calcium and increased alkaloid production [1].

The diagram below illustrates this calcium-signaling regulatory pathway.

Diagram 1. Proposed regulatory pathway for Dehydrothis compound (DHCA) biosynthesis in Corydalis saxicola, mediated by calcium and Annexin proteins [1].

Experimental Workflow for Pathway Investigation

For researchers aiming to fully elucidate this or similar pathways, the following table outlines a generalized experimental workflow based on current methodologies in the field [1] [2].

| Stage | Objective | Key Methodologies |

|---|---|---|

| 1. Genome-Wide Identification | Identify all candidate genes in a gene family (e.g., ANNs). | Whole-genome sequencing & assembly; homology-based searches using tools like BLAST; PCR cloning and Sanger sequencing for verification [1]. |

| 2. In Silico Characterization | Predict the structure, function, and evolution of candidate genes/proteins. | Phylogenetic tree construction; analysis of conserved motifs and domains; prediction of physicochemical properties and subcellular localization [1]. |

| 3. Expression & Regulation Analysis | Link gene candidates to the biosynthetic process. | RNA-seq transcriptomics under different conditions (e.g., Ca²⁺ treatment); Quantitative Real-Time PCR (qRT-PCR) for validation; analysis of cis-elements in promoter regions [1]. |

| 4. Functional Validation | Establish the direct role of a gene in the biosynthesis of the target compound. | Transient overexpression or RNAi in the host plant; Heterologous pathway reconstitution in microbes (e.g., yeast); analyzing changes in metabolite levels (e.g., via HPLC/MS) [1] [2]. |

Research Recommendations and Next Steps

To address the identified knowledge gap and advance the understanding of the this compound pathway, you can consider the following research strategies:

- Leverage Computational Pathway Prediction: Use tools like BNICE.ch or RetroPath2.0 to generate hypothetical biosynthetic pathways from known BIA intermediates to this compound. These in-silico predictions can prioritize enzyme candidates for experimental testing [2].

- Investigate Biosynthetic Gene Clusters (BGCs): Many plant natural product pathways are encoded by genes physically clustered in the genome. A phylogenomics and synteny analysis of the Corydalis saxicola genome, similar to the approach used for withanolides, could reveal a conserved BGC for this compound biosynthesis [3].

- Apply Heterologous Expression: Once candidate genes are identified, attempt to reconstruct the pathway in a model host like Saccharomyces cerevisiae (yeast). This strategy was successfully used for the complex biosynthesis of noscapine, another BIA, and allows for efficient enzyme characterization and pathway optimization [2].

References

Comprehensive Technical Guide to Cavidine in Traditional Chinese Medicine: Mechanisms, Protocols, and Therapeutic Potential

Executive Summary

Cavidine (CAV), a primary bioactive alkaloid isolated from Corydalis yanhusuo, has emerged as a promising therapeutic candidate with demonstrated efficacy in chronic pain management and inflammatory conditions. This whitepaper provides a comprehensive technical analysis of this compound's pharmacological mechanisms, experimental protocols, and potential clinical applications based on current scientific research. Through systematic investigation, researchers have identified that this compound exerts its potent analgesic effects primarily via modulation of the P2X3 receptor pathway, inhibition of microglial activation, and regulation of inflammatory mediators. This review consolidates essential data for researchers and drug development professionals, offering structured experimental methodologies and visualizing key mechanistic pathways to support further investigation and therapeutic development of this promising natural compound.

Chemical Profile and Natural Sources

Origin and Extraction

Botanical Source: this compound is primarily extracted from Corydalis yanhusuo (Y.H.Chou & Chun C.Hsu) Y.C.Zhu, a traditional Chinese herb with a long history of use for analgesic purposes and other therapeutic applications in Traditional Chinese Medicine (TCM) [1]. The compound represents one of several bioactive alkaloids present in this plant material, which has been traditionally used for pain management, inflammatory conditions, and circulatory disorders.

Chemical Classification: this compound belongs to the tetrahydroprotoberberine alkaloid class, characterized by a distinctive four-ring structure with specific functional groups that contribute to its pharmacological activity and molecular interactions [1] [2]. This structural classification places this compound within a group of compounds known for their interactions with various neurological and inflammatory targets.

Structural Characteristics

Table: Key Chemical Properties of this compound

| Property | Description | Research Significance |

|---|---|---|

| Chemical Class | Tetrahydroprotoberberine alkaloid | Determines target interactions and bioavailability |

| Molecular Formula | C₂₁H₂₅NO₅ (based on related compounds) | Influences physicochemical properties |

| Primary Source | Corydalis yanhusuo | Sourcing and standardization considerations |

| Stability | Demonstrated stable in experimental conditions | Suitable for therapeutic development |

| Synthetic Accessibility | Total synthesis achieved [2] | Enables analog development and supply security |

The structural complexity of this compound has attracted attention from synthetic chemists, with successful total synthesis routes developed using innovative methodologies such as Direct Imine Acylation (DIA) [2]. These synthetic approaches not only confirm the structural assignment but also provide opportunities for the creation of structural analogs with potentially improved pharmacological profiles or optimized pharmacokinetic properties for specific therapeutic applications.

Pharmacological Mechanisms of Action

Analgesic Mechanisms and P2X3 Receptor Modulation

Recent research has elucidated this compound's potent analgesic effects through sophisticated molecular mechanisms. A 2024 study specifically investigated this compound's activity on P2X3 receptors, which are ATP-gated ion channels prominently expressed in sensory neurons and play crucial roles in pain signaling pathways [1].

Table: Experimental Findings on this compound's Analgesic Mechanisms

| Experimental Model | Key Findings | Methodological Approach |

|---|---|---|

| Spare Nerve Injury (SNI) Model | Significantly increased mechanical and thermal pain thresholds | Behavioral pain sensitivity tests |

| Complete Freund's Adjuvant (CFA) Model | Demonstrated dose-dependent analgesic effects | Pain threshold measurements and molecular analysis |

| In Vitro Receptor Studies | Regulation of P2X3 receptor expression and downstream signaling | Cell membrane chromatography, RNA-seq, WB, qPCR |

| Inflammatory Mediator Analysis | Inhibition of TNF-α, IL-1β, and IL-6 production | Cytokine measurement in DRG and spinal cord tissues |

The research demonstrated that this compound significantly inhibits the expression of P2X3 receptors in dorsal root ganglion (DRG) neurons and spinal cord tissues, subsequently suppressing the activation of the MAPK signaling pathway downstream of P2X3 receptor activation [1]. This dual action on both the receptor and its primary signaling cascade represents a potentially valuable mechanism for managing chronic pain conditions with neuropathic or inflammatory components.

The following diagram illustrates the primary analgesic mechanism of this compound through P2X3 receptor modulation:

This compound's analgesic mechanism involves P2X3 receptor inhibition and downstream signaling suppression.

Anti-inflammatory and Immunomodulatory Activities

Beyond its direct analgesic properties, this compound demonstrates significant anti-inflammatory effects that contribute to its therapeutic potential. In a model of LPS-induced endotoxic shock, this compound administration at doses of 1, 3, and 10 mg/kg (administered intraperitoneally 1 and 12 hours before LPS challenge) resulted in dose-dependent protection against inflammatory damage [3].

The compound exerted its anti-inflammatory effects through several interconnected mechanisms:

- Early cytokine inhibition: Significant reduction in TNF-α and IL-6 production, key early mediators in the inflammatory cascade [3]

- Late-phase cytokine modulation: Inhibition of HMGB1, a critical late-phase mediator that perpetuates inflammatory responses [3]

- Signaling pathway regulation: Attenuation of MAPK phosphorylation induced by inflammatory stimuli, thereby modulating downstream inflammatory gene expression [3]

This multi-faceted anti-inflammatory profile positions this compound as a potential therapeutic agent for various inflammatory conditions that involve dysregulated cytokine production and signaling pathway activation. The ability to target both early and late-phase inflammatory mediators suggests potential for broader therapeutic application beyond pain management.

Experimental Protocols and Methodologies

In Vivo Models for Analgesic Efficacy Assessment

Comprehensive evaluation of this compound's analgesic properties has employed well-established preclinical pain models that recapitulate different aspects of human pain conditions:

Spare Nerve Injury (SNI) Model: This neuropathic pain model involves surgical ligation and transection of specific branches of the sciatic nerve (typically tibial and common peroneal nerves) while sparing the sural nerve, resulting in mechanical allodynia and thermal hypersensitivity that persist for several weeks post-surgery [1].

Complete Freund's Adjuvant (CFA) Model: Administration of CFA (typically intraplantar injection) induces localized inflammatory pain characterized by swelling, erythema, and both thermal and mechanical hypersensitivity through immune cell activation and inflammatory mediator release [1].

In both models, this compound administration demonstrated significant dose-dependent efficacy in reducing pain sensitivity, as measured by standardized behavioral tests including von Frey filament testing for mechanical allodynia and Hargreaves test or hot plate test for thermal hypersensitivity [1].

Molecular Mechanism Elucidation Techniques

Advanced techniques have been employed to delineate this compound's mechanisms of action at the molecular level:

Cell Membrane Immobilized Chromatography: This innovative approach enabled screening of Corydalis yanhusuo components for interaction with P2X3 receptors, identifying this compound as a primary active constituent with affinity for this pain-related receptor [1].

RNA Sequencing and Bioinformatics Analysis: Comprehensive transcriptomic profiling of dorsal root ganglion and spinal cord tissues from this compound-treated animals revealed differential gene expression patterns and identified potential signaling networks modulated by this compound treatment [1].

Western Blot and qPCR Analysis: These techniques confirmed this compound-mediated downregulation of P2X3 receptor expression and suppression of MAPK pathway activation (phosphorylation) while also demonstrating reduced expression of inflammatory mediators (TNF-α, IL-1β, IL-6) at both protein and mRNA levels [1].

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy and mechanisms:

Experimental workflow for evaluating this compound's efficacy and mechanisms.

Inflammatory Model Experimental Protocol

The anti-inflammatory efficacy of this compound has been evaluated using established models of systemic inflammation:

- LPS-Induced Endotoxic Shock Model: Mice were pretreated with this compound (1, 3, and 10 mg/kg, i.p.) or dexamethasone (5 mg/kg, i.p.) at 1 and 12 hours before intraperitoneal injection of LPS (30 mg/kg) [3].

- Tissue Collection and Analysis: Blood samples, liver, lung, and kidney tissues were collected following LPS challenge for histopathological examination and cytokine measurement [3].

- Inflammatory Mediator Assessment: Serum levels of TNF-α, IL-6, and HMGB1 were quantified using ELISA or similar immunoassays, while tissue phosphorylation status of MAPK signaling components was assessed through Western blot analysis [3].

This comprehensive methodological approach demonstrated this compound's protective effects against inflammatory tissue damage and identified key molecular targets involved in its anti-inflammatory activity.

Safety and Toxicological Considerations

While the search results provide limited specific toxicology data for this compound, some important safety considerations emerge from the broader context of Traditional Chinese Medicine:

- Herbal Product Contamination: Some Chinese herbal products have been found to contain contaminants including toxic compounds, heavy metals (arsenic, lead, cadmium), pesticides, or microorganisms [4]. This highlights the importance of quality control in source materials.

- Manufacturing Errors: Instances of incorrect herb substitution in TCM products have resulted in serious complications, emphasizing the need for rigorous authentication of plant materials [4].

- General TCM Safety: When properly prepared and administered, many Chinese herbs demonstrate favorable safety profiles, though appropriate certification of practitioners and product quality remains essential [5].

The documented experimental doses of this compound (1-10 mg/kg in murine models) provide initial guidance for dose-ranging studies, though comprehensive toxicological evaluation including maximum tolerated dose, organ toxicity assessment, and pharmacokinetic studies remain necessary for full therapeutic development.

Comparative Analysis with Current Therapeutics

This compound's multi-target mechanism of action presents potential advantages over single-target analgesics. Unlike conventional NSAIDs that primarily inhibit cyclooxygenase enzymes or opioids that target opioid receptors, this compound appears to simultaneously modulate purinergic signaling (P2X3 receptors), inflammatory cascades (cytokine production), and glial cell activation [1]. This multi-faceted activity aligns with emerging paradigms in drug development for complex conditions, particularly multi-target drug design approaches that are gaining traction for neurological and inflammatory disorders [6].

The compound's ability to inhibit microglial activation via P2X3 receptor modulation represents a particularly valuable mechanism for managing neuropathic pain states, where glial cell activation plays a significant role in pain sensitization and maintenance. This specific action distinguishes this compound from many currently available analgesics and may translate to improved efficacy for specific pain conditions with neuroinflammatory components.

Potential Therapeutic Applications and Future Research Directions

Primary Indications Based on Current Evidence

Chronic Pain Conditions: The robust efficacy of this compound in both neuropathic (SNI) and inflammatory (CFA) pain models supports its potential development for various chronic pain states, particularly those with mixed or treatment-resistant characteristics [1]. The mechanism involving P2X3 receptor inhibition is especially relevant for neuropathic pain conditions where ATP-mediated signaling contributes to pain pathogenesis.

Inflammatory Disorders: The demonstrated efficacy in LPS-induced endotoxic shock models suggests potential application for systemic inflammatory conditions, though further research is needed to validate efficacy in more specific inflammatory disease models [3].

Potential Sleep Applications: As this compound was identified among the active components in herb pairs used for sleep disorders, there may be unexplored potential for sleep-related applications, possibly through indirect mechanisms involving pain reduction and inflammatory modulation [7].

Research Gaps and Development Opportunities

Table: Key Research Priorities for this compound Development

| Research Area | Current Status | Development Needs |

|---|---|---|

| Human Safety Profile | Preclinical data only | Phase I clinical trials for safety and tolerability |

| Pharmacokinetics | Limited information | Comprehensive ADME studies in multiple species |

| Formulation | Basic solutions used | Optimized formulations for enhanced bioavailability |

| Therapeutic Index | Preliminary dose-response data | Detailed toxicology and maximum tolerated dose studies |

| Clinical Efficacy | Robust preclinical evidence | Proof-of-concept human trials for specific indications |

Future research should prioritize structure-activity relationship studies to potentially enhance this compound's therapeutic properties, comprehensive toxicological assessment across multiple species, and investigation of potential synergistic combinations with existing therapeutics. The successful total synthesis of this compound [2] enables more extensive analog development and optimization beyond what is possible with natural extraction alone.

Conclusion

This compound represents a promising therapeutic candidate derived from traditional Chinese medicine with robust preclinical evidence supporting its development for chronic pain conditions and potentially inflammatory disorders. Its unique multi-mechanistic action, targeting both P2X3 receptor-mediated pain pathways and inflammatory processes, positions it favorably within current trends in drug development that emphasize multi-target approaches for complex diseases. The comprehensive mechanistic data and established experimental protocols provide a solid foundation for further development, though significant work remains in establishing human safety and efficacy profiles. With continued investigation, this compound and its structural analogs may offer valuable new therapeutic options for conditions with significant unmet medical needs, particularly in the area of chronic pain management.

References

- 1. The analgesic effect and mechanism of the active components... [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate scope in the direct imine acylation of ortho- ... [sciencedirect.com]

- 3. Effects and mechanisms of this compound protecting mice ... [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional Chinese Medicine: What You Need To Know - nccih [nccih.nih.gov]

- 5. Chinese Medicine [hopkinsmedicine.org]

- 6. Synthetic strategies and medicinal chemistry perspectives of ... [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering the pharmacological mechanism of the effects ... [nature.com]

Cavidine initial discovery and isolation

Cavidine in Modern Research

This compound (CAV) is a bioactive benzylisoquinoline alkaloid found in plants of the Corydalis genus, particularly Corydalis yanhusuo [1] [2]. Recent studies focus on its potential for treating chemotherapy-induced peripheral neuropathy (CIPN) [1].

The diagram below illustrates the primary molecular mechanism through which this compound alleviates paclitaxel-induced peripheral neuropathy, as revealed by contemporary studies [1].

This compound mechanism of action against paclitaxel-induced neuropathy.

Quantitative Data and Properties

The table below summarizes key quantitative data and properties of this compound from recent research.

| Aspect | Details |

|---|---|

| Chemical Formula & MW | C₂₀H₁₉NO₅; 353.37 g/mol [1]. |

| Natural Source | Primarily isolated from the tubers of Corydalis species (e.g., Corydalis yanhusuo) [1] [2]. |

| Therapeutic Efficacy (In Vivo) | Alleviated mechanical allodynia and thermal hyperalgesia in a murine model of CIPN (induced by paclitaxel, cumulative dose 32 mg/kg) [1]. |

| Key Molecular Interaction | Directly binds to pyruvate kinase M2 (PKM2). Confirmed via molecular docking and biolayer interferometry assays [1]. |

| Key Downstream Effect | Promoted mitochondrial autophagy ("mitophagy") by increasing the expression of PINK1 and Parkin proteins [1]. |

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are the methodologies for core experiments from the recent study [1].

In Vivo Efficacy Model

- Animal Model: Male mice.

- CIPN Model Induction: Administer paclitaxel (4 mg/kg) via intraperitoneal injection every other day for a cumulative dose of 32 mg/kg.

- Drug Administration: this compound is administered via intraperitoneal injection.

- Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot plate or radiant heat test.

Molecular Docking Simulation

- Objective: To predict the binding interaction between this compound and the target protein PKM2.

- Software: Schrodinger Maestro software suite.

- Procedure:

- Ligand Preparation: The 3D structure of this compound is obtained (e.g., from PubChem) and prepared using the LigPrep module. This involves hydrogen atom addition, energy minimization, and generating possible ionization states.

- Protein Preparation: The crystal structure of PKM2 is sourced from the Protein Data Bank. It is processed using the Protein Preparation Wizard to remove water molecules, add hydrogens, assign bond orders, and optimize the structure via energy minimization.

- Grid Generation: A receptor grid is defined around the active site of PKM2, often using the centroid of a known co-crystallized ligand.

- Docking: The prepared this compound structure is docked into the defined grid using the Glide module (e.g., in SP or XP mode) to generate binding poses and calculate a docking score.

Biolayer Interferometry (BLI) Assay

- Objective: To experimentally confirm the direct binding and quantify kinetics.

- System: BLI instrument.

- Procedure:

- Immobilization: Purified PKM2 protein is biotinylated and immobilized onto streptavidin-coated biosensor tips.

- Baseline: Biosensors are immersed in a buffer solution to establish a baseline.

- Association: Biosensors are exposed to a series of concentrations of this compound to measure binding.

- Dissociation: Biosensors are transferred back to buffer to measure dissociation of the this compound-PKM2 complex.

- Analysis: Data is fitted to a binding model to determine association and dissociation rate constants, and the equilibrium dissociation constant.

Future Research Directions

The discovery of this compound's interaction with the PKM2-lactylation-mitophagy axis opens several promising research avenues:

- Lead Optimization: Explore structure-activity relationships by synthesizing and testing this compound analogs for improved potency and pharmacokinetic properties [1].

- Disease Scope: Investigate its therapeutic potential in other conditions linked to mitochondrial dysfunction and metabolic stress, such as neurodegenerative diseases [1].

- Conservation Biology: The vulnerable status of C. yanhusuo underscores the need for sustainable sourcing. Research into cultivating alternative, alkaloid-rich species like C. nanchuanensis is crucial [2].

References

Cavidine Properties & Analytical Background

Cavidine is a bioactive isoquinoline alkaloid (Molecular Formula: C₂₁H₂₃NO₄; Molecular Weight: 353.41 g/mol) found in Corydalis species, known for its anti-inflammatory and neuroprotective properties [1] [2]. Its structure contains chromophores that make it suitable for UV detection.

The table below outlines the core chemical and analytical properties that inform the HPLC method design.

| Property | Description / Value | Implication for HPLC Method |

|---|---|---|

| Molecular Weight | 353.41 g/mol [2] | Aids in mass spectrometry method development. |

| Chemical Formula | C₂₁H₂₃NO₄ [2] | - |

| Structural Class | Tetrahydroprotoberberine Alkaloid | Suggests medium polarity and basic nature. |

| Reported Activity | Selective COX-2 inhibitor; alleviates chemotherapy-induced peripheral neuropathy [1] [2] | Justifies quantification for pharmacological R&D. |

| UV Chromophores | Conjugated aromatic system | Suitable for UV-Vis/DAD detection, likely in 200-300 nm range. |

Proposed HPLC-UV Method for this compound Quantification

This method is proposed based on general strategies for analyzing similar alkaloids and small molecules [3] [4].

Sample Preparation

- Source: Plant material (e.g., Corydalis ternata f. yanhusuo) or biological samples (e.g., plasma, tissue homogenates).

- Extraction (for plant material): Homogenize 100 mg of dried powder. Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes. Centrifuge at 10,000 × g for 10 min and filter the supernatant through a 0.22 μm membrane filter before injection [4].

- Extraction (for biological fluids): Use Solid Phase Extraction (SPE) for complex matrices like plasma or serum [5] [4]. Dilute 200 μL of plasma with 400 μL of water. Load onto a pre-conditioned C18 SPE cartridge. Wash with water and elute analytes with methanol. Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in 200 μL of mobile phase and filter.

Instrumentation and Chromatographic Conditions

The following conditions are recommended as a starting point for method scouting and optimization.

| Parameter | Proposed Condition | Alternative / Note |

|---|---|---|

| HPLC System | UHPLC or HPLC with quaternary pump, autosampler, and DAD | - |

| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 μm) | The small particle size is for UHPLC efficiency. |

| Column Temperature | 40 °C | - |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Acid suppresses silanol interactions, improving peak shape for basic compounds. | | Elution Mode | Gradient | Time (min) | %B 0 → 20 5 → 40 10 → 60 12 → 95 (hold 2 min) 14 → 20 (re-equilibrate for 4 min) | | Flow Rate | 1.0 mL/min | - | | Injection Volume | 10 μL | - | | Detection (DAD) | 280 nm | Acquire a full spectrum (200-400 nm) for peak purity and specificity assessment. | | Run Time | ~18 minutes | - |

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose [6] [7]. The following table outlines the key parameters and acceptance criteria.

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity & Range | Analyze this compound standard solutions at 5-7 concentration levels (e.g., 0.5–100 μg/mL). Plot peak area vs. concentration [6]. | Correlation coefficient (R²) ≥ 0.999 |

| Precision (Repeatability) | Inject six replicates of a mid-level standard (e.g., 50 μg/mL) on the same day [6] [7]. | Relative Standard Deviation (%RSD) ≤ 2.0% |

| Intermediate Precision | Repeat the precision test on a different day, with a different analyst, or on a different instrument [6]. | %RSD between two sets ≤ 2.0% |

| Accuracy (Recovery) | Spike known amounts of this compound standard into a blank matrix (e.g., placebo or plasma). Analyze and calculate % recovery [6] [7]. | Mean recovery 98–102% |

| Specificity | Analyze blank matrix, standard, and sample. Ensure no interference at the retention time of this compound [6]. | Resolution between this compound and nearest peak ≥ 1.5 |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) from a diluted standard [6]. | S/N ≈ 3:1 |

| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) from a diluted standard. Verify with precision and accuracy at this level [6]. | S/N ≈ 10:1; %RSD ≤ 5%; Accuracy 80-120% |

| Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, mobile phase pH ±0.1) [6]. | Method performance remains within specified criteria |

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for developing and validating the HPLC method for this compound, from initial setup to final application.

To provide biological context for your application notes, this diagram summarizes the key molecular mechanism of this compound identified in recent research, which underpins its therapeutic potential.

Potential Challenges & Troubleshooting

- Peak Tailing: A common issue for basic compounds like alkaloids. Solution: Use a mobile phase with a lower pH (0.1% formic acid) or consider a dedicated column for basic compounds [3].

- Matrix Interference (in biological samples): Solution: Optimize the SPE protocol or use a more selective detection method like LC-MS/MS if sensitivity and specificity are insufficient [5] [4].

- Inconsistent Retention Times: Solution: Ensure mobile phases are freshly prepared and the column is properly equilibrated. Check for column aging [6].

I hope this detailed application note and protocol provides a solid foundation for your work on this compound. Should you need to adapt this method for specific matrices like cell cultures or other biological fluids, further optimization of the sample preparation will be key.

References

- 1. This compound alleviates paclitaxel-induced peripheral ... [sciencedirect.com]

- 2. This compound) | COX-2 Inhibitor [medchemexpress.com]

- 3. Strategies for Method Development and Optimization in ... [drawellanalytical.com]

- 4. HPLC Method Development Steps [thermofisher.com]

- 5. Development of an HPLC method using relative molar ... [pmc.ncbi.nlm.nih.gov]

- 6. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 7. Steps for HPLC | Pharmaguideline Method Validation [pharmaguideline.com]

Comprehensive Application Notes and Protocols for Cavidine Extraction, Analysis, and Bioactivity Assessment from Corydalis impatiens

Introduction to Cavidine and Its Natural Source

This compound is an isoquinoline alkaloid naturally occurring in Corydalis impatiens (Pall.) Fisch, a plant belonging to the Papaveraceae family. This compound belongs to a class of nitrogen-containing compounds that demonstrate significant biological activities, including documented antitumor properties [1] [2]. Corydalis impatiens has been traditionally used in folk medicine, and recent scientific investigations have identified numerous isoquinoline alkaloids in this plant, with this compound being one of the prominent constituents worthy of detailed investigation [1].

The structural complexity of this compound, characteristic of isoquinoline alkaloids, necessitates specialized extraction and analytical approaches to ensure optimal recovery, accurate quantification, and proper characterization. These alkaloids are typically synthesized in plants from tyrosine or phenylalanine precursors and demonstrate a wide spectrum of structural diversity [3]. With over 20,000 alkaloids identified across natural sources, this class of compounds has yielded numerous clinically relevant drugs, highlighting the importance of rigorous analytical methods for compounds like this compound [3]. The growing interest in this compound specifically stems from research indicating its significant biological activities, particularly against various cancer cell lines [2].

Extraction Methodologies for this compound

Conventional Extraction Approaches

Solid-liquid extraction remains a fundamental method for initial extraction of this compound from Corydalis impatiens plant material. The conventional process typically involves using polar solvents such as methanol or ethanol, often in aqueous mixtures, to effectively extract the alkaloidal content from dried and powdered plant material [4]. This method relies on prolonged contact time between the solvent and plant matrix, sometimes with agitation, to facilitate compound diffusion. While simple to implement, conventional extraction may require extended processing times and potentially result in lower extraction efficiency compared to modern techniques [5].

For this compound extraction, typical parameters include:

- Plant material preparation: Dried aerial parts of Corydalis impatiens are ground to a fine powder (20-40 mesh) to increase surface area and enhance solvent penetration

- Solvent selection: Methanol, ethanol, or their aqueous mixtures (70-80%) are commonly employed based on the compound's polarity

- Extraction time: Ranging from several hours to multiple days, depending on temperature and agitation conditions

- Temperature control: Often conducted at 40-60°C to enhance solubility and diffusion rates while avoiding thermal degradation

Advanced Extraction Technologies

Cavitation-based extraction technologies have emerged as superior alternatives to conventional methods, offering enhanced efficiency and reduced processing time [5]. These techniques utilize the principle of cavitation, where the formation, growth, and collapse of bubbles in the liquid medium generate intense local energy that disrupts plant cell walls and facilitates the release of intracellular compounds like this compound [6].

Hydrodynamic Cavitation Extraction (HCE): This method creates cavitation by passing the solvent-plant material mixture through constrictions that cause pressure variations, generating shear forces, shock waves, and microjets that effectively disrupt plant matrices and improve mass transfer [5]. HCE systems with rotor-stator assemblies offer advantages including scalability, reduced clogging, and compact design [6].

Ultrasound-Assisted Extraction (UAE): This approach uses ultrasonic waves (typically 20-100 kHz) to generate acoustic cavitation in the extraction medium [5]. The collapse of cavitation bubbles near plant cell walls creates micro-jetting and turbulence that enhance solvent penetration and compound release.

Table 1: Comparison of Extraction Methods for this compound

| Method | Efficiency | Processing Time | Solvent Consumption | Equipment Cost |

|---|---|---|---|---|

| Maceration | Moderate | 24-72 hours | High | Low |

| Soxhlet Extraction | High | 4-24 hours | High | Moderate |

| Ultrasound-Assisted | High | 15-60 minutes | Moderate | Moderate |

| Hydrodynamic Cavitation | Very High | 5-30 minutes | Low | High |

The mechanisms behind cavitation-enhanced extraction include [5]:

- Cell wall disruption through intense implosion of cavitation bubbles, creating micro-fissures and pores in plant matrices

- Enhanced mass transfer due to turbulence and micro-mixing at the cellular level

- Improved solvent penetration into plant tissues through capillary effects

- Increased surface area available for extraction due to particle size reduction

HPLC Quantification and Analytical Characterization

Validated HPLC Protocol for this compound Quantification

High Performance Liquid Chromatography has been established as the primary analytical technique for quantifying this compound in Corydalis impatiens extracts due to its superior specificity, sensitivity, and reproducibility compared to conventional analytical methods [4] [1]. The following protocol has been specifically validated for simultaneous quantification of this compound along with ten other isoquinoline alkaloids in Corydalis impatiens [1]:

- Chromatographic System: Agilent 1200 series HPLC system with DAD detection or equivalent

- Analytical Column: RP C18 column (150 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Potassium dihydrogen phosphate buffer (pH 2.5, adjusted by phosphoric acid)/acetonitrile (53:47, v/v) containing 0.3% sodium dodecyl sulfonate

- Flow Rate: 1.0 mL/min

- Injection Volume: 10-20 μL

- Detection Wavelength: 295 nm

- Column Temperature: Ambient (25°C)

- Run Time: 30 minutes

The sample preparation involves precise extraction and filtration steps:

- Accurately weigh 2.0 g of powdered Corydalis impatiens plant material

- Extract with 20 mL of methanol using ultrasonic assistance for 30 minutes

- Centrifuge the extract at 10,000 rpm for 10 minutes

- Filter the supernatant through a 0.45 μm membrane filter

- Dilute the filtrate appropriately with mobile phase before HPLC analysis

Table 2: HPLC Validation Parameters for this compound Quantification [1]

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5-500 ng/mL | R² > 0.999 |

| Limit of Detection (LOD) | 1.5 ng/mL | Signal-to-noise ≥ 3 |

| Limit of Quantification (LOQ) | 5 ng/mL | Signal-to-noise ≥ 10 |

| Precision (RSD) | <2% | Intra-day and inter-day |

| Recovery | 97-103% | Accuracy validation |

| Specificity | No interference | Peak purity > 99% |

Structural Characterization Techniques

Comprehensive structural elucidation of isolated this compound requires advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments provide crucial information about the molecular structure, carbon skeleton, and proton connectivity of this compound [2]. The characteristic isoquinoline alkaloid signals in the aromatic region and specific methylene and methine protons provide structural fingerprints.

High-Resolution Mass Spectrometry (HR-ESIMS): This technique delivers exact mass measurement with precision sufficient to determine elemental composition, with mass accuracy typically within 5 ppm [2]. The protonated molecular ion [M+H]⁺ of this compound and its characteristic fragmentation pattern aid in structural confirmation.

Supplementary Spectroscopic Methods: Infrared (IR) spectroscopy identifies functional groups through characteristic absorption frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about chromophores and conjugation patterns within the this compound molecule [2].

Bioactivity Assessment and Experimental Protocols

Antitumor Activity Evaluation

Recent investigations have demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines [2]. The following protocol outlines standardized methods for evaluating the antitumor potential of this compound:

- Cell Lines: Human cancer cell lines including A549 (lung carcinoma), H1299 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma)

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere

- Compound Treatment: Prepare this compound stock solution in DMSO and dilute with culture medium to achieve final concentrations ranging from 1-100 μM (DMSO concentration not exceeding 0.1%)

- Incubation Period: 48-72 hours of continuous exposure

- Viability Assessment: MTT assay measuring the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells

- Data Analysis: Calculate IC₅₀ values (concentration inhibiting 50% of cell growth) using non-linear regression analysis

Recent research findings indicate that compounds structurally related to this compound from Corydalis impatiens exhibited significant inhibitory effects on HepG2 cancer cells with IC₅₀ values of 8.32-8.62 μM, demonstrating potency comparable to the positive control cisplatin (IC₅₀ 6.32 μM) [2]. Against A549 cancer cells, related compounds showed moderate inhibitory effects with IC₅₀ values of 7.78-12.54 μM [2].

Anti-inflammatory Activity Assessment

Given the documented anti-inflammatory properties of various isoquinoline alkaloids [7] [3], this compound may also exhibit modulatory effects on inflammatory pathways:

- Cellular Models: Macrophage cell lines (RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS)

- Inflammatory Markers: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA

- Molecular Targets: Evaluation of effects on NF-κB signaling pathway through western blot analysis or reporter gene assays

- Oxidative Stress Parameters: Assessment of reactive oxygen species (ROS) generation and antioxidant enzyme activities

The following workflow diagram illustrates the complete process from plant material to bioactivity assessment:

Diagram Title: this compound Research Workflow

Application Notes for Researchers

Critical Experimental Considerations

Sample Stability: this compound solutions should be prepared fresh or stored at -20°C in amber vials to prevent degradation, particularly when working with aqueous solutions or biological matrices [8]

Matrix Effects: When analyzing complex biological samples, implement standard addition methods or use stable isotope-labeled internal standards to compensate for matrix effects that may influence quantification accuracy [8]

Solvent Compatibility: For biological assays, ensure that the final concentration of organic solvents (particularly DMSO) does not exceed cytotoxic thresholds (typically <0.1% for most cell-based assays)

Quality Controls: Include system suitability tests and quality control samples at low, medium, and high concentrations during HPLC analyses to ensure method reliability throughout analytical sequences [1] [8]

Troubleshooting Guidelines

Table 3: Common Experimental Challenges and Solutions

| Issue | Potential Causes | Recommended Solutions |

|---|---|---|

| Poor HPLC peak shape | Column degradation, inappropriate mobile phase pH | Regenerate or replace column, adjust buffer pH (2.5-3.0 optimal) |

| Low extraction yield | Inefficient cell disruption, suboptimal solvent | Implement cavitation-assisted extraction, optimize solvent-to-material ratio |

| Irreproducible bioactivity | Compound instability, cell line drift | Use fresh compound preparations, authenticate cell lines regularly |

| Matrix interference in analysis | Co-eluting compounds, complex sample background | Optimize gradient elution, implement sample cleanup procedures |

Conclusion

This comprehensive set of application notes and protocols provides researchers with validated methodologies for the extraction, analysis, and bioactivity assessment of this compound from Corydalis impatiens. The integrated approach combining efficient extraction technologies, precise analytical methods, and rigorous biological evaluation creates a robust framework for advancing research on this promising isoquinoline alkaloid. The antitumor potential demonstrated by related compounds in recent studies [2] highlights the importance of standardized protocols to ensure reproducible and comparable results across different research initiatives. Future method development should focus on enhancing extraction selectivity through molecularly imprinted polymers and developing validated LC-MS/MS methods for improved sensitivity in biological matrices.

References

- 1. Simultaneous quantification of 11 isoquinoline alkaloids in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrogenous chemical constituents and their antitumor activities... [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/chemistry/ high - performance - liquid ... [sciencedirect.com]

- 5. Cavitation Technology—The Future of Greener Extraction ... [mdpi.com]

- 6. Exploring catechin recovery from Camellia sinensis leaves [sciencedirect.com]

- 7. Recent Trends in Pharmacological Activity of Alkaloids in ... [pmc.ncbi.nlm.nih.gov]

- 8. A New Validated HPLC-MS/MS Method for Quantification ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Direct Imine Acylation for Alkaloid Synthesis

Introduction to Direct Imine Acylation (DIA)

Direct Imine Acylation (DIA) is a convergent synthetic method for constructing nitrogen-containing heterocycles, which are core structures in many biologically active natural products and pharmaceuticals [1]. The reaction involves the N-acylation of an imine using a functionalized carboxylic acid, which is activated in situ by a coupling agent such as propylphosphonic acid anhydride (T3P) [1]. This one-pot process generates reactive N-acyliminium ions that can be trapped by nucleophiles tethered to the carboxylic acid precursor, enabling the efficient formation of complex heterocyclic and polycyclic structures [1]. Its versatility makes DIA a powerful tool for synthesizing complex alkaloids, though its application must be carefully tailored to the specific target.

Analytical Profile of the Target Molecule: Cavidine

This compound is a tetrahydroprotoberberine alkaloid with documented biological activity. The quantitative data below summarizes its key characteristics.

Table 1: Analytical Profile of this compound

| Property | Description / Value |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Formula | C₂₁H₂₃NO₄ [2] |

| CAS Registry Number | 32728-75-9 [2] |

| Molecular Weight | 353.41 g/mol [2] |

| Biological Activity | Selective COX-2 inhibitor; possesses anti-inflammatory activity [2]. Ameliorates LPS-induced acute lung injury via the NF-κB signaling pathway [2]. |

| Potential Applications | Research on skin injuries, hepatitis, cholecystitis, and scabies [2]. |

Proposed Retrosynthetic Analysis for this compound

While a synthesis for this compound is not detailed in the search results, a logical retrosynthetic approach can be proposed based on DIA's utility in forming complex alkaloid skeletons. The DIA reaction could be strategically employed to construct a key intermediate in the synthetic pathway.